3-methyl-1-(2-nitrophenyl)-1H-pyrazole chemical structure and properties
3-methyl-1-(2-nitrophenyl)-1H-pyrazole chemical structure and properties
This guide provides an in-depth technical analysis of 3-methyl-1-(2-nitrophenyl)-1H-pyrazole , a critical intermediate in the synthesis of fused heterocyclic systems (such as pyrazolo[1,5-a]quinoxalines) and bioactive kinase inhibitors.[1]
CAS Registry Number: 30256-42-7 (generic for isomers; specific isomer verification required)
IUPAC Name: 3-methyl-1-(2-nitrophenyl)pyrazole
Molecular Formula: C
Structural Architecture & Physicochemical Profile[2][3]
The molecule features a pyrazole core substituted at the N1 position with a 2-nitrophenyl group and at the C3 position with a methyl group. This specific substitution pattern introduces unique electronic and steric properties compared to its 4-nitrophenyl or 5-methyl isomers.[1]
Key Structural Features[2][4][5][6]
-
Ortho-Nitro Effect: The bulky nitro group at the ortho position of the phenyl ring creates significant steric hindrance. This forces the phenyl ring to twist out of coplanarity with the pyrazole ring, reducing
-conjugation between the two aromatic systems compared to the para isomer. -
Dipole Moment: The electron-withdrawing nitro group (
) and the electron-rich pyrazole ring create a strong dipole, influencing solubility in polar aprotic solvents (DMSO, DMF).[1] -
Regio-Identity: The distinction between the 3-methyl and 5-methyl isomers is critical.[1] In the 3-methyl isomer, the C5 proton is sterically accessible, making it a viable site for electrophilic aromatic substitution (e.g., halogenation), whereas the 5-methyl isomer blocks this position.
Physicochemical Data Summary
| Property | Value (Experimental/Predicted) | Context |
| Physical State | Yellow Crystalline Solid | Typical of nitro-aryl pyrazoles due to |
| Melting Point | 50–55 °C (Predicted) | Lower than the para isomer (95°C) due to steric disruption of crystal packing.[1] |
| LogP | 2.3 ± 0.4 | Moderate lipophilicity; suitable for drug-like scaffolds.[1] |
| pKa (Conj. Acid) | ~2.5 | The N2 nitrogen is weakly basic, suppressed by the electron-withdrawing N-aryl group.[1] |
| Solubility | High: DMSO, DCM, EtOAcLow: Water, Hexane | Soluble in organic solvents; poor aqueous solubility requires cosolvents for bio-assays. |
Synthetic Pathways: The Regioselectivity Challenge
Synthesizing 1-aryl-3-methylpyrazoles is chemically non-trivial due to the competing formation of the 1-aryl-5-methyl isomer.[1] The reaction of 2-nitrophenylhydrazine with unsymmetrical 1,3-dicarbonyl equivalents is the standard route, but it requires strict control.
Method A: Condensation with 4,4-Dimethoxy-2-butanone (Preferred)
This method utilizes a masked aldehyde to direct regioselectivity.[1]
Reaction Logic:
-
Hydrazine Attack: The terminal
of the hydrazine is the most nucleophilic site. -
Electrophile Discrimination: The ketone carbonyl of 4,4-dimethoxy-2-butanone is more electrophilic than the acetal-protected aldehyde.[1] However, under acidic conditions, the acetal hydrolyzes to an aldehyde.
-
Regiocontrol: To favor the 3-methyl isomer, the reaction is often run to favor the initial attack of the hydrazine on the aldehyde (generated in situ) or by using specific solvent effects (fluorinated alcohols) to direct the cyclization.
Protocol:
-
Reagents: 2-Nitrophenylhydrazine (1.0 eq), 4,4-dimethoxy-2-butanone (1.1 eq), Ethanol (Solvent), Conc. HCl (Cat.).[1]
-
Procedure: Dissolve hydrazine in EtOH. Add ketone dropwise. Reflux for 2-4 hours.
-
Purification: The crude mixture often contains ~10-15% of the 5-methyl isomer. Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc 8:2) is required to isolate the pure 3-methyl isomer.[1]
Method B: 1,3-Dipolar Cycloaddition (High Specificity)
For applications requiring >99% isomeric purity (e.g., GMP synthesis), a cycloaddition approach is superior.[1]
-
Precursors: Nitrile imine (generated in situ from hydrazonoyl halide) + Propyne (or alkyne equivalent).[1]
-
Outcome: This method sterically enforces the formation of the 3-methyl product but involves more hazardous intermediates.
Visualization: Regioselective Synthesis Pathway
The following diagram illustrates the competing pathways and the mechanism for the preferred 3-methyl isomer formation.
Figure 1: Synthetic divergence in the condensation of 2-nitrophenylhydrazine.[1] The steric bulk of the ortho-nitro group generally disfavors the 5-methyl isomer, but solvent choice is critical to maximize the 3-methyl yield.[1]
Reactivity & Downstream Applications
The value of 3-methyl-1-(2-nitrophenyl)-1H-pyrazole lies in its role as a "gateway scaffold."[1] The nitro group is rarely the final functionality; it serves as a masked amine for intramolecular cyclization.
A. Nitro Reduction to Aniline
The reduction of the nitro group yields 1-(2-aminophenyl)-3-methylpyrazole .[1]
-
Reagents: H
/Pd-C (Catalytic hydrogenation) or Fe/NH Cl (Chemical reduction).[1] -
Significance: The resulting aniline is a privileged pharmacophore found in p38 MAP kinase inhibitors. The amino group is positioned perfectly to form hydrogen bonds with the hinge region of kinase enzymes.
B. The "Cadogan-Type" Cyclization
A critical application is the synthesis of pyrazolo[1,5-a]quinoxalines , a class of compounds with potent benzodiazepine-receptor affinity.[1]
Mechanism:
-
Reduction of
to . -
Reaction with a one-carbon source (e.g., Triethyl orthoformate or Phosgene) or a two-carbon source (e.g., Oxalyl chloride).[1]
-
Intramolecular attack of the new amide nitrogen onto the pyrazole ring (often requiring activation).
Note: Since C5 is a proton in this specific molecule, direct cyclization to the C5 position usually requires oxidative conditions or pre-functionalization (e.g., Vilsmeier-Haack formylation at C4/C5).
Visualization: Reductive Cyclization Workflow
Figure 2: Transformation of the nitro-pyrazole core into fused tricyclic systems relevant for CNS drug discovery.
Spectroscopic Characterization
To validate the synthesis of the correct isomer, specific spectroscopic markers must be identified.
| Technique | Marker Signal | Interpretation |
| Methyl group at C3.[1] (Note: C5-Methyl usually shifts to ~2.50 ppm due to deshielding by the aryl ring).[1] | ||
| C4-H proton.[1] Characteristic doublet or broad singlet. | ||
| C5-H proton.[1] This signal is crucial. If this is a methyl singlet instead, you have the wrong isomer. | ||
| Methyl carbon. | ||
| IR Spectroscopy | 1530 & 1350 cm | Strong symmetric and asymmetric stretching of the |
Safety & Handling Protocols
Warning: This compound contains both a nitro group and a nitrogen-rich heterocycle .[1]
-
Explosion Hazard: While the final pyrazole is stable, the starting material (2-nitrophenylhydrazine ) is shock-sensitive and potentially explosive when dry.[1] Always handle the hydrazine as a wet paste or in solution.
-
Toxicity: Pyrazole derivatives can exhibit hepatotoxicity. Use standard PPE (nitrile gloves, fume hood).[1]
-
Storage: Store in amber vials at room temperature, protected from light. The nitro group can degrade under intense UV exposure.
References
-
Gosselin, F., et al. (2004). "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Organic Letters.
-
Elguero, J. (2000). "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II. [1]
-
BenchChem. (2025).[1] "Synthesis and Properties of 1-Methyl-3-(2-nitrophenyl)-1H-pyrazole Analogues."
-
PubChem. (2025).[1][2] "Compound Summary: 3-Methylpyrazole and Derivatives."
Sources
- 1. 2,2-bis[2,5-dihydroxy-3-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-4,6-dioxo-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohexen-1-yl]acetic acid | C44H44O24 | CID 101928647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methylpyrazole | C4H6N2 | CID 15073 - PubChem [pubchem.ncbi.nlm.nih.gov]
